molecular formula C13H17FO B12088159 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol

1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol

Cat. No.: B12088159
M. Wt: 208.27 g/mol
InChI Key: IJGMYZLZBHCECZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorophenylmagnesium bromide from 2-fluorobromobenzene and magnesium in anhydrous ether.

    Cyclohexanone Reaction: The Grignard reagent is then reacted with 4-methylcyclohexanone under controlled conditions to form the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as chromium trioxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of 1-(2-Fluorophenyl)-4-methylcyclohexanone.

    Reduction: Formation of 1-(2-Fluorophenyl)-4-methylcyclohexane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s overall biological activity and effects.

Comparison with Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.

    1-(2-Fluorophenyl)-2-propylamine: An amphetamine derivative with stimulant and entactogenic properties.

    1-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one: Another fluorinated compound with potential therapeutic applications.

Uniqueness: 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol is unique due to its specific structural features, including the combination of a fluorophenyl group and a hydroxyl-substituted cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17FO/c1-10-6-8-13(15,9-7-10)11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3

InChI Key

IJGMYZLZBHCECZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=CC=CC=C2F)O

Origin of Product

United States

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